1,3-Dithiane

描述

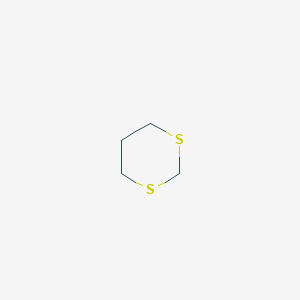

1,3-Dithiane is an organosulfur compound with the molecular formula C4H8S2. It is one of three isomers of the formula (CH2)4S2, the others being 1,2-dithiane and 1,4-dithiane . This compound is a colorless solid that is often used in organic synthesis as a protecting group for carbonyl compounds and as a reagent in umpolung reactions .

准备方法

1,3-二噻烷可以通过1,3-丙二硫醇与甲醛反应合成 。 该反应通常涉及使用酸催化剂来促进环状硫缩醛结构的形成 .

合成路线:

反应物: 1,3-丙二硫醇和甲醛

催化剂: 酸催化剂(例如,盐酸)

条件: 该反应通常在室温下进行。

工业生产方法:

- 1,3-二噻烷的工业生产遵循类似的合成路线,但可能涉及优化条件以获得更高的产率和纯度。 例如,三氟甲磺酸钇和磷钨酸等催化剂已被用于实现高化学选择性和产率 .

化学反应分析

1,3-二噻烷经历各种类型的化学反应,包括:

氧化:

试剂: 高锰酸钾、四氧化锇、三氧化铬

条件: 通常在二氯甲烷等有机溶剂中进行

产物: 1,3-二噻烷的氧化衍生物

还原:

试剂: 镍或铑催化剂存在下氢气,锌与盐酸,氢化铝锂

条件: 还原反应通常在温和条件下进行,以避免过度还原

产物: 1,3-二噻烷的还原形式

取代:

试剂: 卤代烷、磺酸酯、三氟甲磺酸酯

条件: 反应通常在碱性条件下进行,例如二异丙基酰胺锂

产物: 取代的二噻烷衍生物

主要产物:

科学研究应用

Protective Group in Organic Synthesis

1,3-Dithiane serves as an effective protective group for carbonyl compounds. The dithiane moiety can mask carbonyl functionalities during multi-step syntheses, enabling selective reactions without interference from the carbonyl group.

- Deprotection Methods : Various methods have been developed for the deprotection of 1,3-dithianes. A notable study introduced a solid-state deprotection method using mercury(II) nitrate that yielded excellent results with minimal side reactions and short reaction times .

| Method | Reaction Time | Yield (%) | Side Reactions |

|---|---|---|---|

| Solid-state with Hg(NO₃)₂ | 1-4 min | Excellent | None |

| Traditional methods | Varies | Lower | Common |

Synthesis of Natural Products

The versatility of this compound derivatives has been extensively utilized in the synthesis of complex natural products. For instance, the use of 2-lithio-1,3-dithiane allows for the introduction of various substituents through alkylation reactions .

- Case Study : In one synthesis involving the total synthesis of natural products, 2-lithio-1,3-dithiane was employed to introduce key functional groups that are pivotal for biological activity.

Genotoxicity Studies

Recent studies have investigated the genotoxic potential of this compound. It has been shown to exhibit mutagenic properties in certain assays, indicating its potential implications in food chemistry and safety assessments .

- Findings : The compound was found to be a potent mutagenic agent in the presence of specific bacterial strains but exhibited reduced mutagenicity when metabolic activation was applied.

| Assay Type | Mutagenicity Observed |

|---|---|

| Salmonella/microsomal test | High |

| CHO/SCE assay | Moderate |

Oxidative Reactions

Oxidation of this compound leads to valuable derivatives such as sulfoxides and dioxides. These transformations are crucial for generating intermediates used in further synthetic applications .

- Oxidation Conditions : Various oxidants have been tested for their efficiency in converting this compound to its oxidized forms. The most effective conditions typically involve using meta-chloroperbenzoic acid (MCPBA) or sodium periodate.

| Oxidant | Conditions | Product Type |

|---|---|---|

| MCPBA | Ether solvent | Dioxide |

| Sodium periodate | Methanol-water mixture | Sulfoxide |

Desulfurization Processes

This compound derivatives have been explored as intermediates in desulfurization processes within the petroleum industry. They can facilitate the removal of sulfur compounds from fuels, thereby improving environmental compliance .

- Research Insight : Laboratory experiments have demonstrated that dithiane-based methodologies can achieve significant sulfur reduction rates under mild conditions.

作用机制

1,3-二噻烷的作用机制涉及其作为亲核酰化剂的能力。 在Corey-Seebach反应中,锂化的1,3-二噻烷充当掩蔽的酰基阴离子,可以与各种亲电试剂反应 。 该反应允许逆转酰基碳原子的正常反应性,从而能够使用亲核试剂形成碳-碳键 .

相似化合物的比较

生物活性

1,3-Dithiane is a sulfur-containing organic compound that has garnered attention in the fields of synthetic organic chemistry and medicinal chemistry due to its versatile reactivity and potential biological activities. This article explores the biological activity of this compound, highlighting its applications in natural product synthesis, as well as its reactivity and transformation into biologically relevant compounds.

Overview of this compound

This compound (C4H8S2) consists of a six-membered ring with two sulfur atoms positioned at the 1 and 3 positions. This structure allows for unique chemical reactivity, making it a valuable intermediate in organic synthesis. The compound can undergo various transformations, including oxidation, reduction, and nucleophilic substitutions.

Natural Product Synthesis

1,3-Dithianes play a significant role in the synthesis of natural products with biological activity. For instance, they have been utilized in the synthesis of myxovirescins, which exhibit antibiotic properties. The versatility of 1,3-dithianes allows chemists to construct complex molecular architectures that are essential for developing new pharmaceuticals .

Reactivity and Transformations

-

Oxidation Reactions :

- The oxidation of this compound has been extensively studied. Various oxidants such as m-chloroperbenzoic acid (MCPBA) and sodium periodate (NaIO4) have been employed to convert this compound into its corresponding dioxides. The trans-1,3-dithiane 1,3-dioxide is particularly stable and can be further manipulated into other functional groups .

- Table 1 summarizes the oxidants used and their effectiveness in producing dioxides from this compound:

Oxidant Solvent Yield (%) MCPBA Ether High NaIO4 MeOH-H2O Moderate Ozone Not specified High - Deprotection Methods :

Case Studies on Biological Activity

Several studies have highlighted the biological relevance of compounds derived from this compound:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. For example, modifications to the dithiane structure have led to compounds with improved efficacy against resistant bacterial strains .

- Cytotoxicity : In studies involving cancer cell lines, certain dithiane derivatives demonstrated cytotoxic effects comparable to established chemotherapeutic agents. The mechanism often involves the disruption of cellular processes through reactive oxygen species generation .

属性

IUPAC Name |

1,3-dithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S2/c1-2-5-4-6-3-1/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQADWIOXOXRPLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198516 | |

| Record name | 1,3-Dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder with a stench; [Alfa Aesar MSDS], Solid | |

| Record name | 1,3-Dithiane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19259 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-Dithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

505-23-7 | |

| Record name | 1,3-Dithiane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dithiane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dithiane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dithiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DITHIANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63527N060G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Dithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

54 °C | |

| Record name | 1,3-Dithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3-dithiane?

A1: this compound has the molecular formula C4H8S2 and a molecular weight of 120.23 g/mol.

Q2: What is the conformational preference of this compound?

A2: this compound primarily exists in a chair conformation, similar to cyclohexane. This has been confirmed by X-ray crystallography and spectroscopic studies. []

Q3: How does the presence of substituents at the 2-position affect the conformation of this compound?

A3: Substituents at the 2-position of this compound generally prefer to occupy the axial position due to stereoelectronic effects. This preference has been observed for various substituents, including alkyl, aryl, and silyl groups. [, , ]

Q4: How does the incorporation of a sulfur atom into the ring structure of 1,3-dioxane affect its liquid crystal properties?

A4: Replacing an oxygen atom in 1,3-dioxane with sulfur to form this compound generally lowers the transition temperatures of the nematic to isotropic transitions. This is observed in both monomeric and polymeric systems. []

Q5: Does the sulfur oxidation state in this compound derivatives impact NMR coupling constants?

A5: Yes, theoretical and experimental studies show that oxidation of sulfur atoms in this compound derivatives significantly influences long-range 4J(HH) coupling constants. This is attributed to hyperconjugative interactions involving the S=O group. []

Q6: What is the significance of this compound in organic synthesis?

A6: this compound is widely employed as a protecting group for carbonyl compounds and as an acyl anion equivalent in organic synthesis. [, , ]

Q7: How can 1,3-dithianes be deprotonated and what is the reactivity of the resulting anion?

A7: 1,3-Dithianes can be readily deprotonated at the 2-position using strong bases like n-butyllithium (n-BuLi). The resulting 2-lithio-1,3-dithiane is a versatile nucleophile and reacts with various electrophiles, including aldehydes, ketones, and alkyl halides. [, , ]

Q8: Can 2-chloro-1,3-dithiane be used as a formyl cation equivalent?

A8: Yes, 2-chloro-1,3-dithiane acts as a convenient formyl cation equivalent. It reacts with Grignard reagents, enamines, and other nucleophiles to provide substituted 1,3-dithianes, which can be subsequently hydrolyzed to aldehydes. [, ]

Q9: How can 1,3-dithianes be converted back to carbonyl compounds?

A9: this compound protecting groups can be removed under oxidative conditions using reagents like mercury(II) oxide (HgO), cerium(IV) ammonium nitrate (CAN), or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). []

Q10: Can 1,3-dithianes be used in transition-metal-catalyzed asymmetric reactions?

A10: Yes, palladium-catalyzed asymmetric allylic substitution reactions using 1,3-dithianes as nucleophiles have been reported. These reactions provide access to enantioenriched products with excellent yields and selectivity. []

Q11: Describe a pot-economical approach to synthesize α-thioether ketones and orthothioesters.

A11: Treating 2-aryl-1,3-dithianes with n-BuLi under air exposure results in an autoxidative condensation, yielding α-thioether ketones and orthothioesters in good yields. This method efficiently utilizes three molecules of the starting this compound, minimizing waste generation. []

Q12: How can 1,3-dithianes be used as ligands in coordination chemistry?

A12: 1,3-Dithianes can act as bridging ligands in the construction of coordination polymers. They typically coordinate to metal centers through their sulfur atoms. []

Q13: How does the substituent on the this compound ring influence the structure of copper(I) coordination polymers?

A13: The substituent at the 2-position of this compound significantly impacts the dimensionality and overall architecture of copper(I) coordination polymers. Different substituents lead to varying coordination modes and result in the formation of diverse 0D to 3D networks. []

Q14: What is the role of reaction conditions in determining the structure of coordination polymers based on this compound ligands?

A14: Reaction conditions, such as solvent and temperature, also play a crucial role in controlling the self-assembly process and determining the final structure of coordination polymers. []

Q15: Have organolanthanide complexes containing a σ-bonded this compound been reported?

A15: Yes, new organolanthanide complexes, such as [M(C5H4But)2(C4H7S2-1,3)]·LiCl·2thf (M = Lu or Y), featuring a σ-bond between the lanthanide metal center and the 2-carbon atom of this compound have been synthesized and structurally characterized. []

Q16: Are there any examples of this compound derivatives exhibiting biological activity?

A16: Yes, certain 5-dimethylamino-1,3-dithiane derivatives substituted with electron-withdrawing groups at the 2-position have demonstrated promising insecticidal and acaricidal activities. []

Q17: What is the proposed mechanism of action for the insecticidal activity of 5-dimethylamino-1,3-dithiane derivatives?

A17: It is suggested that these this compound derivatives act as prodrugs and are metabolized in vivo to nereistoxin, a potent neurotoxin found in marine worms. []

Q18: Can 1,3-dithianes be enantioselectively oxidized to chiral sulfoxides?

A18: Yes, modified Sharpless sulfoxidation conditions using titanium tetraisopropoxide (Ti(OiPr)4), diethyl L-(+)-tartrate, and tert-butyl hydroperoxide have been successfully employed for the enantioselective oxidation of 2-substituted-1,3-dithianes to their corresponding sulfoxides. [, ]

Q19: How does the substituent at the 2-position affect the enantioselectivity of this compound oxidation?

A19: The enantioselectivity of the Sharpless sulfoxidation is significantly influenced by the nature of the substituent at the 2-position of this compound. Different substituents can lead to variations in the steric and electronic environment around the sulfur atom, affecting the approach of the oxidizing agent. []

Q20: Has the in vitro metabolism of this compound derivatives been investigated?

A20: Yes, studies on theophylline derivatives containing this compound, 1,3-oxathiolane, and 1,3-dioxane rings showed that metabolic transformations occur regioselectively at the 7-cycloalkyl side chain. Notably, only the 1,3-dioxane derivative underwent enzymatic ring cleavage, while the thioacetal derivatives were metabolized through sulfur oxidation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。